molecular formula C17H19FN2O4S B6476535 4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine CAS No. 2640829-30-5

4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine

Cat. No. B6476535
CAS RN: 2640829-30-5
M. Wt: 366.4 g/mol
InChI Key: IORGILDNVGAYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine” is a complex organic molecule that contains several functional groups . It has a molecular formula of C17H19FN2O4S and a molecular weight of 366.41 .


Molecular Structure Analysis

The molecule contains an azetidine ring, which is a four-membered ring containing nitrogen. It also has an ethoxy group attached to a fluorobenzenesulfonyl group, and a pyridine ring with a methyl group at the 2-position .


Physical And Chemical Properties Analysis

The solubility of the compound in DMSO is unknown . Other physical and chemical properties such as melting point, boiling point, and specific rotation are not available from the current data.

properties

IUPAC Name

4-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]oxy-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-3-23-17-5-4-15(9-16(17)18)25(21,22)20-10-14(11-20)24-13-6-7-19-12(2)8-13/h4-9,14H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORGILDNVGAYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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